
6-Methoxyquinoxalin-2(1H)-one
概要
説明
6-Methoxyquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinoxaline core with hydroxy and methoxy substituents at the 2 and 6 positions, respectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyquinoxalin-2(1H)-one typically involves the condensation of appropriate o-phenylenediamine derivatives with 2-hydroxy-6-methoxybenzaldehyde under acidic or basic conditions. One common method involves the use of acetic acid as a solvent and catalyst, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
化学反応の分析
Types of Reactions
6-Methoxyquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various substituents at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
科学的研究の応用
Anti-Cancer Applications
6-Methoxyquinoxalin-2(1H)-one derivatives have been investigated for their potential as anti-cancer agents. A notable compound, RX-5902, which includes a quinoxaline moiety, has shown significant growth inhibition in various human cancer cell lines, with IC50 values between 10 and 20 nM. The mechanism of action involves the inhibition of p68 RNA helicase, which is a critical regulator in the β-catenin signaling pathway. This interaction leads to the downregulation of oncogenes such as c-Myc and cyclin D1, contributing to its anti-cancer efficacy .
Table 1: Anti-Cancer Activity of RX-5902
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15 | Inhibition of p68 RNA helicase |
MCF-7 (Breast) | 12 | Downregulation of β-catenin pathway |
HCT116 (Colon) | 18 | Targeting oncogenes |
Enzymatic Inhibition
Recent studies have highlighted the role of this compound derivatives as inhibitors of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). These enzymes are often overexpressed in various cancers, making them attractive targets for therapeutic intervention.
In vitro assessments have shown that certain derivatives exhibit moderate to high COX-2 inhibitory activities. For instance, a derivative identified as 6d demonstrated an inhibition efficiency of approximately 57.85% at a concentration of 100 µg/mL . This suggests that modifications to the quinoxaline structure can significantly enhance inhibitory potency.
Table 2: COX-2 Inhibition by Quinoxalinone Derivatives
Compound | Inhibition Efficiency (%) at 100 µg/mL | IC50 (µg/mL) |
---|---|---|
6d | 57.85 | 96.19 |
6e | 100.00 | 99.02 |
Control (Diclofenac) | 100.00 | 0.53 |
Potential in Treating Other Diseases
Beyond cancer, compounds derived from this compound have shown promise in treating other conditions due to their diverse biological activities. For example, they exhibit antibacterial properties and can inhibit various protein kinases involved in disease progression.
Recent advancements have also explored their use in treating conditions characterized by dysbiosis and inflammation, such as colorectal cancer (CRC). The ability of these compounds to modulate immune responses and inhibit inflammatory pathways positions them as potential candidates for further research .
Case Studies and Research Insights
Several studies have documented the effectiveness of quinoxalinone derivatives in preclinical models:
- Study on RX-5902 : Demonstrated significant tumor growth reduction in xenograft models, confirming its potential as a therapeutic agent against specific cancer types .
- In vitro studies on COX-2 inhibitors : Various derivatives were evaluated for their ability to inhibit COX-2 activity, revealing structure-activity relationships that inform future drug design .
作用機序
The mechanism of action of 6-Methoxyquinoxalin-2(1H)-one involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the hydroxy and methoxy substituents.
2-Hydroxyquinoline: Similar in structure but with a different ring system.
6-Methoxyquinoline: Similar in structure but lacks the hydroxy group.
Uniqueness
6-Methoxyquinoxalin-2(1H)-one is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its solubility and ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
生物活性
6-Methoxyquinoxalin-2(1H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and receptor modulation. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
This compound belongs to the quinoxaline family, which is known for its wide range of pharmacological effects. The synthesis of this compound typically involves multi-step reactions that can include cyclization processes. For example, recent studies have highlighted the effectiveness of different synthetic routes to enhance yield and purity, which are crucial for subsequent biological evaluations .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : This compound has shown promising results as an anticancer agent. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT-116 and LoVo). The mechanism appears to involve the inhibition of COX-2 and LDHA enzymes, which are critical in tumor progression .
- Receptor Binding : Research indicates that quinoxaline derivatives can modulate melatonin receptors (MT1 and MT2). Specifically, compounds with methoxy substitutions have been evaluated for their binding affinities to these receptors, showing significant potential as melatoninergic agents. For instance, a study found that altering the position of methoxy groups affected the binding affinity significantly, with some derivatives exhibiting selective binding to MT2 receptors .
- Antibacterial Properties : Preliminary evaluations have also indicated antibacterial activity against various pathogens. While specific data on this compound is limited, related quinoxaline derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in infectious disease treatment .
Case Studies and Experimental Findings
Several case studies have been conducted to assess the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of several quinoxaline derivatives, including this compound, on colorectal cancer cell lines. The results indicated that at concentrations of 100 µg/mL and 200 µg/mL, significant inhibition of cell growth was observed. The most potent derivatives were identified with IC50 values significantly lower than those of standard treatments like diclofenac .
Compound | IC50 (µg/mL) |
---|---|
This compound | 99.02 ± 5.09 |
Diclofenac | 0.53 ± 0.04 |
Case Study 2: Receptor Binding Affinity
In another study focusing on receptor interactions, derivatives were tested for their binding affinity to MT1 and MT2 receptors. The findings suggested that modifications in the molecular structure led to enhanced selectivity towards MT2 receptors, with some compounds achieving a selectivity ratio exceeding 250 .
Compound | MT2 Binding Affinity (μM) | Selectivity Ratio |
---|---|---|
6a | >10 | >250 |
Melatonin | 0.49 × 10^-3 | - |
特性
IUPAC Name |
6-methoxy-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEUUDPGKMMKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540826 | |
Record name | 6-Methoxyquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91192-32-4 | |
Record name | 6-Methoxyquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。